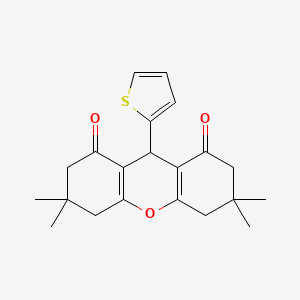
3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C21H24O3S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality 3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
Research on hexahydroacridine-1,8(2H,5H)-dione derivatives, including the specified compound, involves structural and spectroscopic analyses. These studies provide insights into the molecular properties and potential pharmacological significance of these compounds. For example, a comparative analysis was conducted on two derivatives, including a similar compound, to understand their equilibrium geometries and infrared (IR) spectra, which may be essential for pharmacological applications (Kumar et al., 2020).
Antimicrobial Properties
Some derivatives of this compound have been synthesized and shown to possess antimicrobial properties. For instance, novel derivatives were synthesized and exhibited good to excellent antibacterial and antifungal activities, which could be valuable for developing new antimicrobial agents (Angajala et al., 2017).
Molecular Docking and Anticancer Potential
Molecular docking studies of hexahydroacridine-1,8(2H,5H)-dione derivatives provide insights into their inhibition properties, which can be crucial in understanding their pharmacological importance, including potential anticancer applications. This approach is particularly useful in predicting how these molecules might interact with biological targets (Kumar et al., 2020). Additionally, some derivatives have been found to exhibit anti-proliferative properties against various cancer cell lines, indicating their potential as anticancer agents (Mulakayala et al., 2012).
Intermolecular Interactions and Biological Activity
The study of intermolecular interactions and conformational geometries in xanthenedione derivatives, including this compound, has implications for their biological activity. Understanding these interactions can aid in the development of antioxidants and acetylcholinesterase inhibitors (Purushothaman & Thiruvenkatam, 2018).
Synthesis and Chemical Properties
Research also focuses on the synthesis of these compounds and their chemical properties. For example, the synthesis of xanthene derivatives in an environmentally friendly manner has been explored, which is crucial for sustainable chemistry practices (Navarro et al., 2016).
Eigenschaften
IUPAC Name |
3,3,6,6-tetramethyl-9-thiophen-2-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3S/c1-20(2)8-12(22)17-14(10-20)24-15-11-21(3,4)9-13(23)18(15)19(17)16-6-5-7-25-16/h5-7,19H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSDHPCSPAYJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2708442.png)
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)

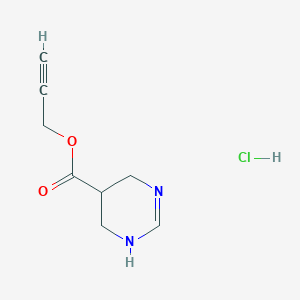
![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)
![Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2708449.png)
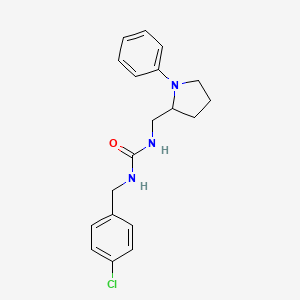
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)
![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)
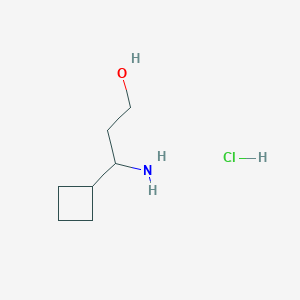
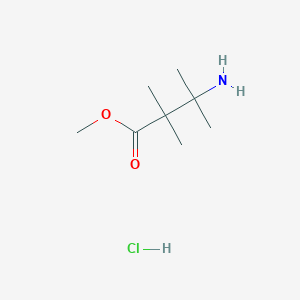
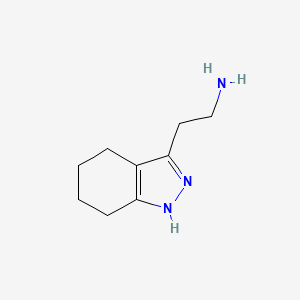
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2708463.png)
![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)